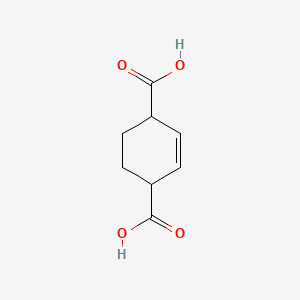

2-Cyclohexene-1,4-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19618-93-0 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

cyclohex-2-ene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12) |

InChI Key |

IHLIVAHFDOAPFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=CC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 2 Cyclohexene 1,4 Dicarboxylic Acid and Its Derivatives

De Novo Synthetic Approaches

The synthesis of 2-cyclohexene-1,4-dicarboxylic acid and its derivatives is a significant focus in organic chemistry, with various methodologies developed to construct this valuable cyclic motif. These approaches range from classic cycloaddition reactions to modern catalytic methods, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Diels-Alder Cycloaddition Reactions in Cyclohexenedicarboxylic Acid Synthesis.wikipedia.org

The Diels-Alder reaction stands as a cornerstone for the synthesis of cyclohexene (B86901) rings. This powerful pericyclic reaction involves the concerted [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The inherent stereospecificity and regioselectivity of the Diels-Alder reaction make it a highly reliable method for constructing complex cyclic systems with defined stereochemistry. wikipedia.orgodinity.com

The core of the Diels-Alder reaction lies in the interaction between a diene, a molecule with two conjugated double bonds, and a dienophile, a molecule containing a double or triple bond. wikipedia.org For the synthesis of this compound, a common strategy involves the reaction of a 1,3-diene with a dienophile bearing two carboxyl groups or their synthetic equivalents. masterorganicchemistry.com

A classic example is the reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640). alfredstate.eduupenn.edu The maleic anhydride, with its electron-withdrawing anhydride group, acts as an excellent dienophile. alfredstate.edu The initial adduct, cis-4-cyclohexene-1,2-dicarboxylic anhydride, can then be hydrolyzed to yield the corresponding dicarboxylic acid. upenn.eduupenn.edu The stereochemistry of the dienophile is retained in the product, resulting in the cis-conformation of the carboxylic acid groups. odinity.com

The choice of diene and dienophile can be varied to introduce different substituents onto the cyclohexene ring. For instance, using substituted butadienes or different dienophiles allows for the synthesis of a wide range of cyclohexenedicarboxylic acid derivatives. The reaction is typically carried out by heating the diene and dienophile in a suitable solvent, such as xylene. alfredstate.edu

Table 1: Examples of Diels-Alder Reactions for Cyclohexenedicarboxylic Acid Synthesis

| Diene | Dienophile | Product | Reference |

| 1,3-Butadiene | Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | alfredstate.eduupenn.edu |

| 1,3-Cyclopentadiene | Maleic Anhydride | Endo-norbornene-5,6-cis-dicarboxylic anhydride | masterorganicchemistry.com |

In some cases, the diene required for the Diels-Alder reaction is a gas or is unstable, making it difficult to handle directly. A practical solution is the in situ generation of the reactive diene during the reaction. youtube.com This approach avoids the need to isolate and handle potentially hazardous or volatile intermediates. researchgate.netrsc.org

A prominent example is the use of 3-sulfolene (B121364) (butadiene sulfone) as a precursor for 1,3-butadiene. alfredstate.eduyoutube.com Upon heating, 3-sulfolene undergoes a cheletropic elimination to release sulfur dioxide gas and generate 1,3-butadiene in the reaction mixture. odinity.comyoutube.com The freshly formed butadiene can then immediately react with a dienophile present in the solution. alfredstate.eduyoutube.com This method is advantageous as 3-sulfolene is a stable, crystalline solid that is easier and safer to handle than gaseous 1,3-butadiene. cerritos.edu The in situ generation also helps to maintain a low concentration of the diene, which can minimize side reactions like dimerization. cerritos.edu

This strategy has been successfully employed in the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride from 3-sulfolene and maleic anhydride. odinity.comyoutube.com The reaction is typically performed by heating the reactants in a high-boiling solvent like xylene. alfredstate.edu

Ring-Closing Metathesis (RCM) Strategies for Cyclohexenedicarboxylic Acid Derivatives.wikipedia.org

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including derivatives of cyclohexenedicarboxylic acid. wikipedia.orgnih.gov This catalytic reaction involves the intramolecular rearrangement of a diene to form a cyclic alkene and a small volatile byproduct, typically ethylene. wikipedia.org The development of well-defined ruthenium catalysts, such as the Grubbs and Schrock catalysts, has significantly expanded the scope and functional group tolerance of RCM. wikipedia.orgorganic-chemistry.org

The synthesis of cyclohexenedicarboxylic acid derivatives via RCM typically starts with an acyclic precursor containing two terminal double bonds and the desired dicarboxylic acid functionality. nih.gov Upon treatment with a suitable metathesis catalyst, the precursor undergoes an intramolecular cyclization to form the six-membered ring. organic-chemistry.org

A key advantage of RCM is its ability to construct a wide range of ring sizes, from common 5- to 7-membered rings to larger macrocycles. wikipedia.org The reaction is often highly efficient and can be performed under mild conditions, tolerating a variety of functional groups. organic-chemistry.org The E/Z selectivity of the newly formed double bond can be influenced by the catalyst and the structure of the substrate. organic-chemistry.org

For instance, RCM has been utilized in the synthesis of cyclopentene (B43876) and cyclohexenedicarboxylic acid derivatives as proline surrogates in thrombin inhibitors. nih.gov This highlights the utility of RCM in medicinal chemistry for accessing novel cyclic scaffolds. The choice of catalyst and reaction conditions, such as the use of acid mediation, can influence the outcome and stereoselectivity of the RCM reaction. nih.gov

Table 2: Key Features of Ring-Closing Metathesis

| Feature | Description | Reference |

| Reaction Type | Intramolecular olefin metathesis | wikipedia.org |

| Catalysts | Ruthenium-based (e.g., Grubbs catalysts) | organic-chemistry.org |

| Product | Cyclic alkene and a volatile byproduct (e.g., ethylene) | wikipedia.org |

| Advantages | Wide substrate scope, functional group tolerance, formation of various ring sizes | wikipedia.orgorganic-chemistry.org |

Electrochemical Synthetic Routes and Associated Rearrangements.

Electrochemical methods offer an alternative pathway for the synthesis and modification of cyclic dicarboxylic acids. The Kolbe electrolysis, for instance, involves the decarboxylation of carboxylic acids to generate radicals, which can then couple to form new carbon-carbon bonds.

While direct electrochemical synthesis of this compound is not extensively documented, related electrochemical reactions on similar substrates suggest potential pathways. For example, the electrolysis of cyclohexene-1,2-dicarboxylic acid has been investigated. stackexchange.com Theoretical predictions suggest that the electrolysis could lead to the formation of a highly reactive cyclohexyne (B14742757) intermediate through decarboxylation. This intermediate could then undergo dimerization and rearrangement to form more stable products like 1,2,3,4,5,6,7,8-octahydrobiphenylene. stackexchange.com

Advanced Grignard Methodology in Unsaturated Cyclic Carboxylic Acid Synthesis.organicchemistrytutor.com

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. organicchemistrytutor.com A common application is the reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) to produce a carboxylic acid. youtube.com This method provides a straightforward way to introduce a carboxyl group into a molecule. organicchemistrytutor.com

For the synthesis of unsaturated cyclic carboxylic acids, a Grignard reagent can be prepared from a corresponding unsaturated cyclic halide. Subsequent reaction with carbon dioxide, followed by an acidic workup, would yield the desired carboxylic acid. youtube.com A significant advantage of the Grignard method is its broad applicability to primary, secondary, and tertiary alkyl halides, offering flexibility in the choice of starting materials. organicchemistrytutor.com

Recent advancements have focused on the direct addition of Grignard reagents to carboxylic acids to form ketones, a traditionally challenging transformation. nih.gov This has been achieved by using bulky "turbo-Grignard" reagents or by activating the carboxylic acid. While not a direct synthesis of dicarboxylic acids, these methodologies expand the toolkit for manipulating carboxylic acid functionalities.

In the context of α,β-unsaturated systems, the addition of Grignard reagents can proceed via either 1,2- or 1,4-addition. youtube.com The regioselectivity can be influenced by factors such as steric hindrance and the presence of copper salts, which favor 1,4-addition. youtube.com This control over addition pathways is crucial when working with unsaturated cyclic systems.

Derivatization and Functional Group Transformations

The inherent reactivity of the carboxylic acid groups and the carbon-carbon double bond in this compound allows for a diverse range of chemical modifications. These transformations are crucial for synthesizing a variety of derivatives with tailored properties for applications in polymers, pharmaceuticals, and other areas of chemical synthesis.

Esterification of this compound and its anhydride precursor, cis-Δ⁴-tetrahydrophthalic anhydride, is a common method for producing diesters. For instance, diethyl cis-Δ⁴-tetrahydrophthalate can be synthesized by reacting the anhydride with ethanol (B145695) in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. orgsyn.org The reaction is typically heated to reflux, and the water produced is removed azeotropically with a solvent like toluene (B28343) to drive the reaction to completion. orgsyn.org Omitting a second reflux and azeotropic distillation step can significantly reduce the yield. orgsyn.org A similar process can be employed to create dimethyl cis-Δ⁴-tetrahydrophthalate using methanol (B129727). orgsyn.org

The general procedure involves heating the anhydride with an excess of the desired alcohol and a catalytic amount of a strong acid. orgsyn.org The reaction progress can be monitored by the amount of water collected. After the reaction is complete, the excess alcohol and solvent are removed, and the resulting ester is purified by distillation under reduced pressure. orgsyn.org This method has been successfully used to prepare various dialkyl esters, including those from 2-ethylhexanol and isononanol, which are relevant as plasticizers. google.com

The following table outlines the synthesis of different esters from cis-Δ⁴-tetrahydrophthalic anhydride:

| Ester Product | Alcohol Reactant | Catalyst | Solvent | Yield | Boiling Point |

| Diethyl cis-Δ⁴-tetrahydrophthalate | Ethanol | p-Toluenesulfonic acid monohydrate | Toluene | 83-86% | 129–131°C/5 mm |

| Dimethyl cis-Δ⁴-tetrahydrophthalate | Methanol | p-Toluenesulfonic acid monohydrate | Toluene | Not specified | Not specified |

| Bis-(2-ethylhexyl)ester | 2-Ethylhexanol | Titanium tetrabutylate | None specified | Not specified | Not specified |

This table summarizes esterification reactions starting from the corresponding anhydride.

Transesterification is another valuable process, particularly in industrial settings, for converting one ester derivative into another. While specific examples for this compound esters are not detailed in the provided results, the principles of transesterification are well-established in organic synthesis.

The formation of the cyclic anhydride, specifically cis-4-cyclohexene-1,2-dicarboxylic anhydride, is often a key step in the synthesis of the corresponding dicarboxylic acid. upenn.educerritos.eduyoutube.com This anhydride is commonly produced through a Diels-Alder reaction between 1,3-butadiene and maleic anhydride. upenn.educerritos.eduyoutube.com The 1,3-butadiene can be generated in situ from 3-sulfolene to enhance safety and control of the reaction. cerritos.edu

The subsequent hydrolytic cleavage of the anhydride ring yields the dicarboxylic acid. upenn.eduupenn.edu This is typically achieved by heating the anhydride in water. upenn.edu The process involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form the cis-dicarboxylic acid. upenn.edu The resulting diacid can then be crystallized from the aqueous solution. upenn.edu It has been noted that incomplete hydrolysis or difficulties in crystallization can affect the final yield of the dicarboxylic acid. upenn.edu

| Reaction | Reactant | Product | Conditions | Yield | Melting Point of Product |

| Anhydride Formation | 1,3-Butadiene and Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | Reflux | 84.6% | 104-106°C |

| Hydrolytic Cleavage | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic acid | Boiling water | 66.9% | 158-160°C |

This table details the synthesis of the anhydride and its subsequent hydrolysis to the dicarboxylic acid.

The double bond in this compound and its derivatives is susceptible to halogenation. The addition of halogens, such as bromine, across the double bond typically proceeds via an anti-addition mechanism. youtube.com This means that the two halogen atoms add to opposite faces of the cyclohexene ring. For example, the bromination of cyclohexene results in the formation of trans-1,2-dibromocyclohexane. youtube.com

The reaction mechanism involves the formation of a cyclic halonium ion intermediate. youtube.comyoutube.com The nucleophilic attack of the halide ion then occurs from the side opposite to the bridged halonium ion, leading to the observed anti-stereochemistry. youtube.com The stereochemistry of the starting dicarboxylic acid (cis or trans) can influence the stereochemical outcome of the halogenation product. acs.org Studies on the halogenation of cyclohex-4-ene-1,2-dicarboxylic acids have been conducted to understand these stereochemical aspects. acs.org

It is important to note that under certain conditions, such as in the presence of light, free-radical halogenation can occur, which may lead to a different product distribution. umass.edu Additionally, decarboxylative halogenation, where a carboxyl group is replaced by a halogen, is a known transformation for carboxylic acids, though specific examples for this compound were not found in the search results. nih.gov

The synthesis of alkyl-substituted derivatives of cyclohexene dicarboxylic acids can be achieved through various synthetic routes. One approach involves using substituted dienes in the initial Diels-Alder reaction. For example, reacting a C5-diene with maleic anhydride can produce methyl-substituted cyclohexenedicarboxylic acid anhydrides. google.com

A specific example is the reaction of a mixture containing C5-dienes with maleic anhydride, which results in a mixture of 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride and 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride. google.com These substituted anhydrides can then be further derivatized, for instance, through esterification, to yield the corresponding substituted esters. google.com

| Reactants | Product Mixture |

| C5-dienes and Maleic Anhydride | 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride and 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride |

This table shows the products from the reaction of C5-dienes with maleic anhydride.

While direct alkylation of the pre-formed cyclohexene ring is a possibility in organic synthesis, the provided search results focus on the construction of the substituted ring system from alkylated precursors.

Oxidation reactions are fundamental to the synthesis of dicarboxylic acids from various cyclic precursors. bibliotekanauki.pl Adipic acid, a saturated dicarboxylic acid, is industrially produced by the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) with nitric acid. bibliotekanauki.plnih.gov

In the context of generating unsaturated dicarboxylic acids like this compound, the oxidation of a suitable cyclohexene-based precursor would be required. For instance, the oxidation of 1,4-cyclohexanedimethanol (B133615) could potentially yield 1,4-cyclohexanedicarboxylic acid. sci-hub.se While direct oxidation of a cyclohexene derivative to this compound is not explicitly detailed in the provided results, the general principle of oxidizing cyclic compounds to dicarboxylic acids is well-established. bibliotekanauki.pl The choice of oxidant and reaction conditions is critical to control the selectivity and prevent over-oxidation or cleavage of the ring. For example, the oxidation of cyclic ketones with oxygen in the presence of a manganese(II) salt catalyst can yield dicarboxylic acids. bibliotekanauki.pl

Green Chemistry Principles and Sustainable Synthesis Protocols

The industrial production of dicarboxylic acids, such as adipic acid, has traditionally involved processes that generate significant environmental concerns, particularly the emission of nitrous oxide (N₂O), a potent greenhouse gas, from the use of nitric acid. cardiff.ac.uk This has driven research into greener and more sustainable synthetic routes.

A key focus of green chemistry in this area is the replacement of hazardous oxidants like nitric acid with more environmentally benign alternatives such as molecular oxygen or hydrogen peroxide. cardiff.ac.uk The use of catalysts that can facilitate these oxidations under milder conditions is also a critical aspect. For example, the direct conversion of cyclohexane (B81311) to adipic acid using molecular oxygen catalyzed by N-hydroxyphthalimide in combination with transition metal salts has been explored. nih.gov

For the synthesis of this compound and its derivatives, sustainable approaches can be implemented at various stages. The use of 3-sulfolene as a solid, stable, and less hazardous source of 1,3-butadiene for the Diels-Alder reaction is an example of a greener alternative to handling gaseous butadiene. cerritos.edu Furthermore, developing catalytic systems that enable the use of air as the oxidant for the generation of the dicarboxylic acid functionality would represent a significant advancement in sustainable synthesis. cardiff.ac.uk The use of water as a solvent for reactions like the hydrolysis of the anhydride precursor is another green aspect, avoiding the need for volatile organic solvents. upenn.edugoogle.com

Solvent-Free or Environmentally Benign Solvent Systems

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of solvent-free conditions or the replacement of hazardous organic solvents with greener alternatives.

One approach involves conducting the Diels-Alder reaction under solvent-free conditions. For instance, the oxidation of cyclohexanone and cyclohexanol to adipic acid, a related dicarboxylic acid, has been achieved in high yields using aqueous 30% H2O2 with a tungstic acid catalyst under organic solvent- and halide-free conditions. researchgate.net The absence of a solvent was found to be crucial for high reactivity in this heterogeneous reaction. researchgate.net The use of solvents like t-butyl alcohol or dioxane actually decreased the yield. researchgate.net This suggests that solvent-free approaches can be highly effective for certain dicarboxylic acid syntheses.

Water is another environmentally benign solvent that has been explored for these types of reactions. For example, the catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine has been successfully carried out in water using a Ru/Al2O3 catalyst. researchgate.net This demonstrates the potential of water as a solvent for hydrogenation reactions, which are often used to produce saturated derivatives of cyclohexene dicarboxylic acids.

Supercritical fluids, such as supercritical carbon dioxide (scCO2), represent a promising alternative to traditional organic solvents. The ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been efficiently carried out in scCO2 at a relatively low temperature of 323 K. nih.gov The use of scCO2 was found to increase the reaction rate. nih.gov

Bio-based solvents are also emerging as sustainable alternatives to petroleum-derived solvents. core.ac.uk While specific examples for the synthesis of this compound are not prevalent in the provided search results, the general trend towards using solvents like bio-ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF) in organic synthesis is noteworthy. core.ac.uk

Table 1: Comparison of Environmentally Benign Synthesis Methods for Dicarboxylic Acids and Related Compounds

| Reaction | Catalyst | Solvent | Key Findings |

|---|---|---|---|

| Oxidation of cyclohexanone/cyclohexanol to adipic acid | H2WO4 | Solvent-free (aqueous 30% H2O2) | High yield; absence of organic solvent is critical for reactivity. researchgate.net |

| Hydrogenation of 1,4-phenylenediamine | 5% Ru/Al2O3 | Water | 80% conversion with 87% selectivity to 1,4-cyclohexanediamine at 90°C and 4 MPa H2 pressure. researchgate.net |

| Hydrogenation of benzoic acid | Rh/C | Supercritical CO2 | High conversion and 100% selectivity to cyclohexanecarboxylic acid at 353 K. nih.gov |

Catalytic Hydrogenation for Related Saturated Compounds

Catalytic hydrogenation is a crucial process for converting the unsaturated this compound to its saturated analogue, cyclohexane-1,4-dicarboxylic acid. This saturated diacid is a valuable monomer in the production of polyesters and polyamides.

The choice of catalyst and reaction conditions plays a significant role in the efficiency and selectivity of the hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of carbon-carbon double bonds. researchgate.netbeyondbenign.org For instance, the hydrogenation of aromatic dicarboxylic acids to their corresponding cyclohexane dicarboxylic acids has been achieved with 100% selectivity using a 5% Pd/C catalyst. researchgate.net Ruthenium-based catalysts, such as Ru/C and Ru/Al2O3, are also effective. researchgate.netresearchgate.net A 5% Ru/C catalyst can lead to over-hydrogenation at higher temperatures (493 K), but selectivity towards the desired cyclohexane dicarboxylic acid increases at lower temperatures (453 K). researchgate.net

The hydrogenation of phthalic acids to cyclohexane dicarboxylic acids has been studied extensively. Good yields of cyclohexane-1,2-dicarboxylic acid (93%), cyclohexane-1,3-dicarboxylic acid (96%), and cyclohexane-1,4-dicarboxylic acid (over 90%) have been obtained by hydrogenating the corresponding phthalic acids in an aqueous solution with a rhodium-on-alumina catalyst. google.com The reaction is typically carried out at temperatures between 90°C and 140°C. google.com

The solvent can also influence the outcome of the hydrogenation. While organic solvents like ethanol or acetic acid are often used, water has been shown to be a viable and greener alternative. researchgate.netbeyondbenign.orglibretexts.org

Table 2: Catalytic Systems for the Hydrogenation of Dicarboxylic Acids and Related Unsaturated Compounds

| Substrate | Catalyst | Solvent | Product | Key Findings |

|---|---|---|---|---|

| Aromatic Dicarboxylic Acids | 5% Pd/C | Not specified | Cyclohexane Dicarboxylic Acids | 100% selectivity. researchgate.net |

| Aromatic Dicarboxylic Acids | 5% Ru/C | Not specified | Cyclohexane Dicarboxylic Acids | Selectivity is temperature-dependent. researchgate.net |

| Phthalic, Isophthalic, and Terephthalic Acids | Rhodium on Alumina | Water | Cyclohexane-1,2-, 1,3-, and 1,4-dicarboxylic acids | High yields (90-96%). google.com |

| Diethyl cis-Δ4-tetrahydrophthalate | Platinum Oxide | Ethanol | Diethyl cis-hexahydrophthalate | Theoretical amount of hydrogen absorbed in 3-5 hours at ~2 atmospheres. orgsyn.org |

| Benzoic Acid | Rh/C | Supercritical CO2 | Cyclohexanecarboxylic Acid | 95.8% conversion at 323 K. nih.gov |

Advanced Reaction Mechanisms and Kinetic Studies

Mechanistic Elucidation of Cycloaddition Pathways

The formation of the cyclohexene (B86901) ring in derivatives of 2-Cyclohexene-1,4-dicarboxylic acid is often achieved through a Diels-Alder reaction, a powerful tool in organic chemistry for creating six-membered rings. cerritos.eduupenn.edu This pericyclic reaction involves the combination of a conjugated diene with a dienophile. upenn.edu In the synthesis of related compounds like 4-cyclohexene-cis-1,2-dicarboxylic anhydride (B1165640), 1,3-butadiene (B125203) acts as the diene and maleic anhydride serves as the dienophile. upenn.edu

The mechanism is a concerted process where three double bonds in the reactants are converted into two new single bonds and one new double bond, without the formation of intermediates. upenn.edu The transition state is cyclic, involving six electrons, which is an energetically favorable arrangement. cerritos.edu The use of 3-sulfolene (B121364) as a precursor for 1,3-butadiene is advantageous as it is a stable solid that releases the diene upon heating, allowing for better control of the reaction and minimizing the formation of polymeric byproducts. cerritos.edu

Kinetics of Ester Hydrolysis and Formation

The kinetics of ester hydrolysis and formation involving dicarboxylic acids like this compound are crucial for understanding and optimizing related synthetic processes. The hydrolysis of esters, such as ethyl ethanoate, is typically acid-catalyzed and reversible. khanacademy.orglibretexts.org The reaction involves the protonation of the carbonyl oxygen of the ester by a hydronium ion, which makes the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com A water molecule then attacks this carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. masterorganicchemistry.com The rate of this reaction can be monitored by titration to determine the concentration of the resulting carboxylic acid over time. youtube.com

The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, follows a similar mechanistic pathway but in reverse. masterorganicchemistry.com The reaction is an equilibrium process, and the use of an excess of the alcohol can drive the reaction towards the formation of the ester. masterorganicchemistry.com Studies on the acid-catalyzed esterification of cyclohexanedicarboxylic acids have provided insights into the kinetics of these transformations. acs.org

Stereochemical Control Mechanisms in Organic Reactions

Stereochemical control is a critical aspect of reactions involving this compound and its derivatives, as the spatial arrangement of atoms significantly influences the properties of the resulting molecules. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. 182.160.97

In reactions where a new chiral center is formed from an achiral starting material, a racemic mixture of enantiomers is typically produced unless a chiral catalyst or reagent is used. lumenlearning.com However, if the starting material is already chiral, the reaction can lead to the formation of diastereomers, which have different physical and chemical properties. lumenlearning.comuou.ac.in

The Diels-Alder reaction itself is a stereoselective process. youtube.com For example, the reaction of 1,3-butadiene and maleic anhydride yields the cis-isomer of 4-cyclohexene-1,2-dicarboxylic anhydride. youtube.com The stereochemistry of the dienophile is retained in the product.

Furthermore, asymmetric synthesis strategies are employed to produce specific enantiomers of compounds derived from or related to this compound. This can involve the use of chiral catalysts, such as chiral Lewis acids, or biocatalysts. nih.govrug.nl For instance, the asymmetric synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent agonist for certain glutamate (B1630785) receptors, has been achieved from an enantiomerically pure starting material. capes.gov.br

Investigation of Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org The ease of decarboxylation often depends on the stability of the carbanion intermediate that is formed. wikipedia.org For dicarboxylic acids, the mechanism can be complex and may be influenced by heat, catalysts, or electrochemical methods.

The decarboxylation of cyclohexanecarboxylic acid can be achieved at high temperatures in the presence of an oxygen-containing gas and metal-salt catalysts, yielding cyclohexanone (B45756) and cyclohexene. researchgate.net The mechanism can proceed through different pathways depending on the reaction conditions. researchgate.net For instance, in the presence of certain catalysts, oxygen attachment can occur at the tertiary carbon or adjacent secondary carbons. researchgate.net

Electrolytic methods, such as the Kolbe electrolysis, can also be used for decarboxylation, which typically involves radical intermediates. wikipedia.orgstackexchange.com However, the decarboxylation of cyclohexene-1,2-dicarboxylic acid via electrolysis is predicted to be complex, potentially leading to the formation of highly reactive intermediates like cyclohexyne (B14742757), which can then dimerize or rearrange. stackexchange.com More recent studies have also explored light-driven enzymatic decarboxylation of dicarboxylic acids. d-nb.info

Catalytic Activation and Reaction Promotion on the Cyclohexene Moiety

The cyclohexene ring of this compound and its derivatives can be catalytically activated to promote various reactions. Catalysts can facilitate hydrogenation, dehydrogenation, and other functional group transformations.

For example, the hydrogenation of diethyl cis-Δ4-tetrahydrophthalate to diethyl cis-hexahydrophthalate can be achieved using a platinum oxide catalyst. orgsyn.org This reaction involves the addition of hydrogen across the double bond of the cyclohexene ring. orgsyn.org

Palladium catalysts are effective for dehydrogenation and other C-H activation reactions. nih.gov A catalytic system utilizing a palladium complex can facilitate a sequence of dehydrogenation, olefination, decarboxylation, and aromatization of cyclohexyl carboxylic acids. nih.gov This demonstrates how the cyclohexene moiety can be transformed into an aromatic ring.

Furthermore, bimetallic nanoparticles on supported ionic liquid phases have been developed as multifunctional catalysts for the decarboxylation of aromatic carboxylic acids. nih.gov These catalysts can also promote tandem reactions, such as hydrogenation and hydrodeoxygenation, on various functional groups. nih.gov

Stereochemical Investigations and Conformational Analysis

Diastereoisomerism and Enantiomerism of 2-Cyclohexene-1,4-dicarboxylic Acid and its Derivatives

This compound possesses two stereocenters at the C1 and C4 positions, leading to the possibility of different stereoisomers. This gives rise to both diastereomers and enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, this manifests as cis and trans isomers. In the cis isomer, the two carboxylic acid groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. These two forms have distinct physical and chemical properties.

Enantiomers are non-superimposable mirror images of each other. youtube.com Each of the cis and trans diastereomers of this compound can exist as a pair of enantiomers, provided the molecule as a whole is chiral. For two molecules with the same connectivity, the enantiomer will always have the opposite R/S configuration at every chiral center. masterorganicchemistry.com

The table below summarizes the possible stereoisomers of this compound:

| Stereoisomer Type | Description |

| cis Isomer | Both carboxylic acid groups are on the same face of the cyclohexene (B86901) ring. |

| trans Isomer | The carboxylic acid groups are on opposite faces of the cyclohexene ring. |

| Enantiomers | Each of the cis and trans isomers can exist as a pair of non-superimposable mirror images. |

Conformational Dynamics of the Cyclohexene Ring System

The cyclohexene ring is not planar and exists in various conformations to relieve ring strain. libretexts.org These conformations are in a dynamic equilibrium, and their relative energies dictate the predominant shape of the molecule.

Unlike cyclohexane (B81311), which predominantly adopts a chair conformation, the presence of the double bond in cyclohexene forces the ring into conformations often described as half-chair or sofa. However, boat and twisted-boat (or skew-boat) conformations are also crucial intermediates in the ring's dynamic processes.

Boat Conformation: This conformation is generally of higher energy due to steric hindrance between the "flagpole" hydrogens (or substituents) at the 1 and 4 positions and torsional strain from eclipsing interactions along the sides of the "boat". libretexts.orgwikipedia.org

Twisted-Boat Conformation: A twisting motion in the boat conformation can alleviate some of the steric and torsional strain, resulting in a more stable twisted-boat conformation. libretexts.orgupenn.edu This form is an energy minimum between the chair and boat forms. wikipedia.org

The various conformations of the cyclohexene ring can interconvert through a process of ring flipping. This process involves passing through higher-energy transition states, such as the boat conformation. The energy required to overcome these barriers, known as the interconversion barrier, determines the rate of conformational change. acs.org

Influence of Substituents on Ring Conformation and Diastereoselectivity

The presence and orientation of substituents on the cyclohexene ring have a profound impact on its preferred conformation and the stereochemical outcome of reactions.

Substituents on a cyclohexane ring generally prefer to occupy equatorial positions to minimize steric hindrance from 1,3-diaxial interactions. libretexts.orgmsu.edu This principle also holds true for cyclohexene derivatives, although the conformational landscape is more complex. The size and nature of the substituent are critical; larger groups have a stronger preference for the equatorial position. libretexts.org For instance, a methyl group's preference for the equatorial position is significant, and this preference is even more pronounced for a larger group like a t-butyl group. libretexts.org

In the context of this compound, the carboxylic acid groups are the key substituents. Their preference for pseudo-equatorial or pseudo-axial positions will depend on the specific diastereomer (cis or trans) and the resulting steric interactions within the molecule. This conformational preference, in turn, can direct the approach of reagents, influencing the diastereoselectivity of reactions at or near the ring. Theoretical studies on substituted cyclohexanes have shown that not all substituents behave identically, with factors like the presence of heteroatoms influencing their preferred orientation. worldwidejournals.com The conformational equilibrium of the ring is a crucial factor in determining the stereochemical course of reactions. researchgate.net

Controlled Stereochemistry in Macromolecular Architectures

The well-defined stereochemistry of molecules like this compound and its saturated analog, 1,4-cyclohexanedicarboxylic acid, makes them valuable building blocks for creating polymers and metal-organic frameworks (MOFs) with controlled three-dimensional structures.

The cis and trans isomers of 1,4-cyclohexanedicarboxylic acid, which can be derived from the hydrogenation of the corresponding 2-cyclohexene derivative, impart different geometries to the resulting polymer chains. The cis isomer introduces a "kink" or bend in the polymer backbone, while the trans isomer leads to a more linear and rigid structure. researchgate.net This control over the macromolecular architecture influences the material's physical properties, such as its crystallinity and thermal stability. In the realm of MOFs, the defined stereochemistry of ligands like trans-1,4-cyclohexanedicarboxylic acid is crucial for the rational design and synthesis of porous materials with specific topologies and functions. researchgate.net

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Macromolecular Synthesis

The dicarboxylic acid functionality of 2-cyclohexene-1,4-dicarboxylic acid allows it to act as a monomer in various polymerization reactions, leading to the formation of polyesters and polyamides. The inherent stereochemistry of the cyclohexene (B86901) ring introduces a level of complexity and control over the resulting polymer architecture and properties.

This compound can be employed in condensation polymerization reactions. For instance, it can react with diols to form polyesters or with diamines to produce polyamides. The double bond within the cyclohexene ring offers a site for potential post-polymerization modification, allowing for the introduction of further functionality or cross-linking.

Polyanhydrides have also been synthesized from derivatives like cis- and trans-1,4-cyclohexanedicarboxylic acid (1,4-CHDA) through melt polycondensation. nih.gov The resulting polymers have been investigated for drug-controlled release systems. nih.gov The degradation rates of these polyanhydrides are influenced by the conformation of the cyclohexanedicarboxylic acid monomer, with more crystalline polymers exhibiting slower degradation. nih.gov

The synthesis of poly(1,4-cyclohexane dicarboxylate) from cyclohexane-1,4-dicarboxylic acid and a diol, such as 1,4-cyclohexanedimethanol (B133615), can be achieved through esterification at elevated temperatures in the presence of a catalyst. google.com This process can be conducted in a melt or solid state, sometimes in multiple stages with varying temperatures to produce high molecular weight and highly crystalline polymers. google.com

A polymer of 4-cyclohexene-1,2-dicarboxylic acid with 2,5-furandione, hexanedioic acid, and 1,2-propanediol has also been documented, highlighting its utility in creating copolymers with a tailored combination of properties. epa.gov

The stereochemistry of the dicarboxylic acid monomer plays a crucial role in determining the final properties of the polymer. The cis and trans isomers of the related 1,4-cyclohexanedicarboxylic acid, for example, lead to polyanhydrides with different crystallinities. nih.gov This difference in crystallinity directly affects the degradation behavior of the polymers. nih.gov Specifically, polymers synthesized from the more rigid trans isomer tend to have higher crystallinity and thus degrade more slowly than those derived from the cis isomer. nih.gov

This principle underscores the importance of monomer stereochemistry in designing polymers with specific and predictable bulk properties, such as degradation rates for biomedical applications or thermal and mechanical properties for engineering plastics. The ability to control the stereochemical composition of the monomer feed allows for fine-tuning of the resulting polymer's microstructure and, consequently, its macroscopic performance.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of alicyclic dicarboxylates like this compound as linkers in MOF synthesis has led to the development of novel frameworks with unique structural features and potential applications.

Alicyclic dicarboxylates, including derivatives of cyclohexane (B81311), serve as versatile linkers in the construction of MOFs. nih.govcd-bioparticles.net Unlike their rigid aromatic counterparts, such as terephthalic acid, the conformational flexibility of the cyclohexane ring system can lead to the formation of unusual and dynamic crystal structures. nih.gov The synthesis of MOFs using these aliphatic-based linkers can be more challenging and often requires careful control of reaction parameters like pH, temperature, and solvent composition. nih.gov

The cyclohexane-1,4-dicarboxylate (chdc) linker, a saturated analog of the title compound, has been used to synthesize a variety of MOFs with different dimensionalities, from one-dimensional chains to three-dimensional frameworks. nih.gov For instance, reaction of trans-1,4-cyclohexanedicarboxylic acid with transition metals like cobalt, iron, cadmium, and manganese has yielded a series of coordination polymers with distinct structures and magnetic properties. nih.gov The resulting frameworks can exhibit interesting properties, such as antiferromagnetic exchange in some manganese-based MOFs. nih.gov

The use of cis- and trans-1,4-cyclohexanedicarboxylate, as well as cis,cis-1,3,5-cyclohexanetricarboxylate, with copper(II) has led to the formation of coordination networks with copper paddle-wheel units. acs.org The stereochemistry of the linker dictates the final structure, with the trans isomer forming a porous 3D network and the cis isomer leading to a 2D ladder-like structure. acs.org

The "node and spacer" approach is a fundamental strategy in the rational design of MOFs, where metal clusters act as nodes and organic ligands serve as spacers to build extended porous networks. illinois.edu The ability to synthetically tune the properties of MOFs is a key advantage over traditional porous materials. illinois.edu By carefully selecting the metal secondary building unit (SBU) and the organic linker, it is possible to design MOFs with predetermined structures and tailored pore sizes, shapes, and chemical functionalities. illinois.eduberkeley.edu

The use of longer organic linkers, for instance, can lead to MOFs with larger pores and surface areas. mdpi.com This principle allows for the systematic variation of pore size and the introduction of specific functional groups to influence the MOF's properties for applications such as gas storage, separation, and catalysis. illinois.edunih.gov The functionalization of the organic linkers can modify the hydrophilicity of the pores, which is crucial for applications like water adsorption. berkeley.edu

The rich chemistry of MOFs allows for post-synthetic modification, where the functional groups on the organic linkers can be altered after the framework has been assembled. ekb.eg This provides another avenue for tailoring the functionality of the pores for specific applications. berkeley.eduekb.eg

A key feature of MOFs constructed from flexible or semi-rigid linkers like cyclohexane-based dicarboxylates is their ability to undergo dynamic structural changes in response to external stimuli, such as the inclusion or removal of guest molecules. nih.gov This phenomenon is often referred to as "breathing."

This dynamic behavior, driven by the conformational mobility of the alicyclic linker, can result in significant changes in the pore volume and shape of the MOF. This "breathing" effect is of great interest for applications in selective gas adsorption and separation, as well as for the controlled release of guest molecules. The ability to manipulate the flexibility of the framework by controlling the regioisomeric and positional aspects of functional groups on the organic linkers has been demonstrated in zinc-based MOFs. nih.gov

Controlled Crystallization and Structural Diversity of MOF Structures

A comprehensive review of scientific literature and chemical databases did not yield specific research findings or examples of this compound being utilized as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). While its isomers, particularly cis- and trans-1,4-cyclohexanedicarboxylic acid, are well-documented as versatile building blocks for creating diverse MOF architectures, the specific application of this compound in this context appears to be an unexplored area of research. Therefore, information regarding the controlled crystallization and structural diversity of MOFs based on this particular compound is not available at this time.

Precursors and Intermediates for Complex Chemical Entities

This compound serves as a significant intermediate in the synthesis of valuable polymers and commodity chemicals, particularly in routes utilizing biomass-derived feedstocks. Its structure, featuring both a reactive double bond and two carboxylic acid groups, makes it a versatile precursor for creating more complex and economically important molecules.

One of the most notable applications is its role as an intermediate in the production of terephthalic acid (TPA) and its esters, such as diethyl terephthalate (B1205515) (DET). researchgate.netuc.edu This process is a key component of emerging biorefinery strategies aiming to replace petrochemicals with renewable resources. The synthesis begins with muconic acid, a C6 platform chemical that can be produced from lignin (B12514952) or sugars. Through a Diels-Alder reaction with ethylene, muconic acid is converted into a this compound derivative. researchgate.netresearchgate.net This intermediate is then subjected to a catalytic dehydrogenation (aromatization) step to yield terephthalic acid or its esters. uc.eduresearchgate.net These products are critical monomers for the synthesis of high-performance polymers like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). uc.edu

The transformation of this compound derivatives into these complex entities is summarized in the table below.

| Starting Material (Precursor) | Reaction(s) | Resulting Complex Entity | Significance of Entity |

| This compound | Catalytic Dehydrogenation | Terephthalic acid (TPA) | Key monomer for polyesters (e.g., PET) |

| Diethyl 2-cyclohexene-1,4-dicarboxylate | Catalytic Dehydrogenation | Diethyl terephthalate (DET) | Monomer and precursor for TPA synthesis researchgate.netresearchgate.net |

| This compound | Polycondensation with Diethylene Glycol | Polyester | Direct synthesis of polymeric materials google.com |

This pathway highlights the compound's crucial position in bridging simple, renewable feedstocks with large-scale industrial polymers. Research has focused on optimizing this cascade process, performing the initial esterification and Diels-Alder reaction followed by dehydrogenation in a single reactor to improve efficiency. researchgate.net

Furthermore, this compound can be directly used as a monomer in polymerization reactions. For instance, its reaction with diethylene glycol results in the formation of a polyester, demonstrating its utility in creating polymers without the need for an initial aromatization step. google.com The presence of the cyclohexene ring in the polymer backbone, as opposed to an aromatic ring, can impart distinct physical properties, such as flexibility and solubility, to the resulting material.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure of a molecule. These calculations can determine the distribution of electrons, identify reactive sites, and predict a molecule's response to chemical stimuli.

The reactivity of 2-Cyclohexene-1,4-dicarboxylic acid is governed by the interplay of its functional groups: the nucleophilic C=C double bond and the acidic carboxylic acid moieties. DFT methods can be used to calculate key electronic descriptors to predict this reactivity. researchgate.net For instance, mapping the molecular electrostatic potential (MEP) would reveal electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. The presence of two carboxylic acid groups significantly influences the molecule's polarity and its ability to act as a hydrogen bond donor. solubilityofthings.com

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For related compounds, DFT calculations have been successfully used to investigate the electronic structure and understand reaction mechanisms. researchgate.netbeilstein-journals.org

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT): B3LYP | 6-31+G(d,p) | Geometry optimization, transition state searching, calculation of kinetic and thermodynamic parameters. | researchgate.net |

| Density Functional Theory (DFT): CAM-B3LYP | 6-31G(d,p) | Calculation of electronic circular dichroism (ECD) spectra for determining absolute configuration. | mdpi.com |

| Austin Model 1 (AM1) | - | Semi-empirical method for calculating descriptors for QSAR models. | nih.gov |

| Møller-Plesset perturbation theory (MP2) | - | A higher-level method for more accurate energy calculations, often used to benchmark DFT results. |

Computational Modeling of Conformational Isomers and Energy Barriers

The non-planar cyclohexene (B86901) ring can adopt several conformations, primarily half-chair and boat forms. The substituents at positions 1 and 4 can exist in cis or trans configurations relative to each other, and each carboxylic acid group can have different orientations. This results in a complex potential energy surface with multiple conformational isomers.

Computational modeling can be used to identify these stable conformers and calculate their relative energies and the energy barriers for interconversion. For the saturated analogue, cis-1,4-Cyclohexanedicarboxylic acid, X-ray diffraction shows the molecule adopts a chair conformation. nih.gov For this compound, computational methods would be used to find the lowest energy conformers, which are crucial for understanding its binding to receptors or its packing in a crystal lattice. Techniques like Potential Energy Surface (PES) scans, where bond angles and dihedrals are systematically varied, can map out the conformational landscape and identify transition states between isomers. researchgate.net

Reaction Pathway Analysis and Transition State Characterization

Understanding the mechanism of reactions involving this compound is critical for its synthetic applications. For example, in a Diels-Alder reaction, it can act as a dienophile. cerritos.edu Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are difficult to obtain experimentally.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. beilstein-journals.org DFT methods are widely used to locate transition state structures, which are first-order saddle points on the potential energy surface. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. researchgate.net For complex, multi-step reactions, these calculations can distinguish between competing pathways and predict the major product. beilstein-journals.orgnih.gov

Computational Approaches to Ligand Design for Supramolecular Assemblies

The two carboxylic acid groups make this compound an excellent candidate as a ligand or "building block" for constructing larger structures like metal-organic frameworks (MOFs) or hydrogen-bonded networks. nih.gov Its saturated analogue, trans-1,4-cyclohexanedicarboxylic acid, has been successfully used to create coordination polymers with various transition metals. nih.gov

Computational methods can guide the design of these supramolecular assemblies. By modeling the interactions between the ligand and metal ions or other organic molecules, it is possible to predict the resulting crystal structure and its properties. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal, helping to understand how molecules pack together. nih.gov This predictive power accelerates the discovery of new materials with desired properties, such as porosity for gas storage or specific catalytic activity. nih.gov

Prediction of Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's structural or computed properties (descriptors) with its biological activity or physical properties. nih.gov These models are fundamental in fields like drug discovery and materials science for predicting the behavior of new, unsynthesized compounds. nih.gov

For this compound, a QSAR model could be developed to predict its potential biological activity by correlating descriptors with the activities of a set of similar molecules. nih.gov Descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.gov The process involves calculating these descriptors, building a statistical model using techniques like multi-linear regression (MLR), and validating the model's predictive power. nih.gov

Table 2: Examples of Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Property Predicted | Reference |

|---|---|---|---|

| Electronic | Atomic charges (e.g., qC1, qC4) | Biological activity (e.g., IC50) | nih.gov |

| Thermodynamic | Enthalpy of formation | Reaction favorability | researchgate.net |

| Steric/Topological | Molecular refractivity | Ligand-receptor binding | nih.gov |

| Solvation | LogP (Partition coefficient) | Bioavailability | nih.gov |

Compound Names Mentioned

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural and stereochemical characterization of 2-cyclohexene-1,4-dicarboxylic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, cis-4-cyclohexene-1,2-dicarboxylic acid, in DMSO-d6 shows distinct signals that can be correlated to the protons in the this compound structure. chemicalbook.com The olefinic protons on the C=C double bond are expected to resonate at the most downfield position due to the deshielding effect of the pi electrons. docbrown.info The protons on the carbons adjacent to the carboxylic acid groups would also exhibit a downfield shift. The remaining methylene (B1212753) protons on the cyclohexene (B86901) ring would appear at more upfield positions. The integration of these signals reveals the relative number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), the carbonyl carbons of the anhydride group show a resonance around 174.7 ppm. bartleby.com The olefinic carbons (C=C) are observed around 125.5 ppm. bartleby.com The carbons bonded to the carboxyl groups are found at approximately 39.3 ppm, and the remaining methylene carbons appear at about 26.1 ppm. bartleby.com Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are often observed. For instance, 4-cyclohexene-cis-1,2-dicarboxylic acid, with eight carbons, is expected to show only four peaks in its ¹³C-NMR spectrum due to symmetry. chegg.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexene Dicarboxylic Acid Derivatives

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~12.0 | ~174 |

| Olefinic (C=C-H) | ~5.5 - 6.0 | ~125-130 |

| Methine (CH-COOH) | ~3.0 - 3.5 | ~40-45 |

| Methylene (CH₂) | ~2.0 - 2.5 | ~25-30 |

Note: These are approximate values and can vary based on the specific isomer and solvent used.

2D NMR techniques are invaluable for establishing the connectivity between atoms and their spatial relationships, which is crucial for assigning the correct stereochemistry.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks within the molecule. libretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons, for example, between the olefinic protons and the protons on the adjacent methine carbons, and between the methine protons and the neighboring methylene protons. oxinst.com This helps to trace the carbon backbone of the cyclohexene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the attachment of the carboxylic acid groups to the cyclohexene ring by observing correlations between the methine protons (adjacent to the COOH groups) and the carbonyl carbons of the carboxylic acids.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C=C stretching of the cyclohexene ring will appear around 1650 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group are also observable in the fingerprint region (below 1500 cm⁻¹). For the related cis-4-cyclohexene-1,2-dicarboxylic anhydride, characteristic peaks are seen above 1600 cm⁻¹. bartleby.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C stretching vibration in the cyclohexene ring, which might be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretching | ~1700 |

| Alkene (C=C) | Stretching | ~1650 |

| C-O | Stretching | 1210-1320 |

| O-H | Bending | 1395-1440 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com The molecular weight of this compound is 170.16 g/mol .

In the mass spectrum of a dicarboxylic acid like this, the molecular ion peak [M]⁺ would be observed at m/z 170. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The fragmentation of cyclohexene itself often involves a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄), resulting in a fragment with a mass change of 28. docbrown.info A similar fragmentation could be possible for the dicarboxylic acid derivative. The fragmentation of isomeric cyclohexene-1,2-dicarboxylic acids has been shown to involve sequential losses of water (H₂O) and carbon dioxide (CO₂). capes.gov.br

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal XRD can provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. This technique would definitively confirm the cis or trans relationship of the carboxylic acid groups relative to the cyclohexene ring. Crystal structure data for the related cis-4-cyclohexene-1,2-dicarboxylic acid is available and provides a reference for comparison. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to determine the unit cell parameters of the crystal lattice.

Chromatographic Techniques for Mixture Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile compounds. sielc.com For this compound, a reverse-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like phosphoric or formic acid). sielc.com The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For analysis by gas chromatography, the dicarboxylic acid would typically need to be derivatized to increase its volatility. tcichemicals.comsigmaaldrich.com Esterification to form the dimethyl or other suitable esters is a common derivatization method. nist.gov The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Advanced Titrimetric Methods for Quantitative Analysis

The quantitative analysis of dicarboxylic acids such as this compound is crucial for purity assessment and quality control. While classical titrations using visual indicators are common, advanced instrumental methods like potentiometric and conductometric titrations offer enhanced accuracy, precision, and the ability to analyze complex or colored samples. These techniques are particularly valuable for differentiating the two acidic protons of a dicarboxylic acid, which may not be possible with standard methods.

Potentiometric Titration

Potentiometric titration is an electrochemical method where the concentration of a substance is determined by measuring the potential difference between two electrodes as a titrant of known concentration is added. rsc.orgacs.orgopenstax.org For the analysis of dicarboxylic acids, this technique is highly effective, especially when conducted in non-aqueous solvents. researchgate.netasianpubs.orgasianpubs.org

The principle behind the potentiometric titration of an acid involves monitoring the change in pH (or potential) as a base is added. The equivalence point, where the moles of titrant equal the moles of analyte, is identified by a sharp inflection in the titration curve (a plot of potential vs. volume of titrant). youtube.com For a dicarboxylic acid like this compound, it is theoretically possible to observe two distinct equivalence points, corresponding to the sequential neutralization of the two carboxylic acid groups.

Research on various dicarboxylic acids has shown that the ability to resolve two separate endpoints is heavily dependent on the solvent system. rsc.org In aqueous solutions, the leveling effect of water can make it difficult to distinguish the two dissociation steps. However, non-aqueous solvents with lower dielectric constants can accentuate the difference in acidity between the two protons, allowing for their separate determination. rsc.orgasianpubs.org

Tetrabutylammonium hydroxide (B78521) (TBAH), a strong base in non-aqueous media, is a frequently used titrant for dicarboxylic acids, providing sharp and accurate endpoints. researchgate.netasianpubs.orgasianpubs.org Solvents such as pyridine, propan-2-ol, or methyl ethyl ketone (MEK) have been successfully used for these titrations. rsc.orgasianpubs.org Studies have demonstrated a linear relationship between the pKa values of dicarboxylic acids in water and their half-neutralization potentials (HNP) in non-aqueous solvents, which is a key parameter derived from the potentiometric titration curve. researchgate.netasianpubs.org

Table 1: Influence of Solvent on the Potentiometric Titration of Dicarboxylic Acids.

| Dicarboxylic Acid Structure | Solvent | Dielectric Constant (ε) | Observed Equivalence Points | Reference |

|---|---|---|---|---|

| Glutaric Acid | Pyridine | 13.6 | Two | rsc.org |

| Glutaric Acid | Pyridine-Benzene (1+2) | 6.0 | One | rsc.org |

| Adipic Acid | Propan-2-ol | 19.0 | Two | rsc.org |

| Adipic Acid | Propan-2-ol-Benzene (1+2) | 8.4 | One | rsc.org |

This table illustrates how decreasing the solvent's dielectric constant can reduce the number of observable equivalence points for dicarboxylic acids.

Conductometric Titration

This method holds several advantages, particularly for the analysis of weak acids and for use in colored or very dilute solutions where visual indicators or potentiometry might fail. byjus.comuomustansiriyah.edu.iq

When titrating a weak dicarboxylic acid like this compound with a strong base (e.g., Sodium Hydroxide), the titration curve exhibits characteristic changes:

Initial Stage: The initial conductivity is low due to the slight dissociation of the weak acid.

Buffer Region: As the strong base is added, it reacts with the acid to form a salt (e.g., sodium 2-cyclohexene-1,4-dicarboxylate). The conductivity increases as the weakly dissociated acid is replaced by its highly ionized salt. scienceready.com.au

Post-Equivalence Point: After the equivalence point is reached, any excess strong base added leads to a sharp increase in conductivity due to the high ionic mobility of the hydroxide ion (OH⁻). tau.ac.ilscienceready.com.au

The graphical determination of the endpoint from the intersection of the lines before and after the equivalence point provides a precise quantitative measure of the acid content. uomustansiriyah.edu.iq

Table 2: Limiting Ionic Conductivities of Relevant Ions at 25 °C.

| Ion | Limiting Ionic Conductivity (λ°) / 10⁻⁴ m² S mol⁻¹ |

|---|---|

| H⁺ | 349.8 |

| OH⁻ | 199.1 |

| Na⁺ | 50.1 |

| Carboxylate Ion (R-COO⁻) | ~30-40 (Typical) |

This table provides context for the conductivity changes during titration. The high conductivity of H⁺ and OH⁻ ions compared to other ions is the primary reason for the sharp changes observed at the beginning and end of titrations.

Q & A

Q. What are the established synthetic routes for 2-Cyclohexene-1,4-dicarboxylic acid, and how can purity be verified?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous cyclohexene-dicarboxylic acids (e.g., cis-4-Cyclohexene-1,2-dicarboxylic anhydride) are synthesized via hydrolysis of anhydrides or catalytic hydrogenation of aromatic precursors . Purity verification typically involves:

Q. What are the key physicochemical properties of this compound critical for experimental design?

Key properties include:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Although specific toxicity data are limited, analogous cyclohexane-dicarboxylic acids require:

- Personal protective equipment (PPE): Lab coat, gloves, and eye protection .

- Ventilation: Use fume hoods to avoid inhalation .

- Storage: Dry, cool conditions (-20°C for long-term stability) .

Advanced Research Questions

Q. How does the low aqueous solubility of this compound influence its applicability in coordination polymer synthesis?

The compound’s limited solubility (0.2 g/L at 20°C) challenges homogeneous reaction conditions. Mitigation strategies include:

- Solvent systems: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance dissolution, as employed in Co-MOF synthesis with benzene-1,4-dicarboxylic acid .

- Hydrothermal methods: High-temperature/pressure synthesis to improve ligand-metal coordination, as demonstrated for analogous MOFs .

Q. What spectroscopic techniques are most effective for characterizing structural conformations of this compound in complex matrices?

- H/C NMR: Resolve double-bond geometry and carboxylate proton environments, validated for benzene-1,4-dicarboxylic acid derivatives .

- FT-IR: Identify carboxylate stretching vibrations (1700–1650 cm) and cyclic alkene bonds .

- X-ray diffraction (XRD): Confirm crystallinity and coordination modes in metal-organic frameworks (MOFs) .

Q. What insights can be drawn from comparative studies of cyclohexene-dicarboxylic acids in MOF conductivity?

While this compound’s electronic properties are unexplored, studies on Fe(DOBDC) MOFs highlight:

- Spin-state effects: Iron’s β-spin electrons enhance conductivity by 6 orders of magnitude compared to Mn analogs .

- Ligand design: Conjugated double bonds in cyclohexene derivatives may improve charge transport, warranting experimental validation .

Q. How can researchers address contradictions in stability data for cyclohexene-dicarboxylic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.